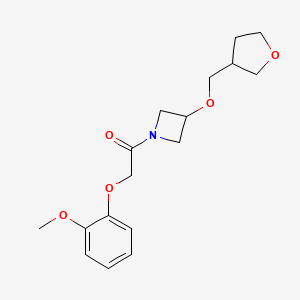

2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one" is a structurally complex molecule that appears to be related to the azetidin-2-one class of compounds. Azetidin-2-ones, also known as β-lactams, are a significant class of compounds due to their biological activities and their role as key intermediates in the synthesis of various pharmaceutical agents. The methoxyphenoxy and tetrahydrofuran components suggest potential for interaction with biological systems, possibly as an antimicrobial or antitumor agent.

Synthesis Analysis

The synthesis of azetidin-2-ones can be complex, involving multiple steps and the formation of various isomers. For example, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the creation of trans and cis isomers, with the structure of one isomer being investigated by X-ray diffraction . Similarly, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of potent antiproliferative compounds, with specific configurations and substituents contributing to their activity . These syntheses often require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have been used to determine the importance of the torsional angle between phenyl rings and the optimal trans configuration for antiproliferative activity . The solid-state structure of these compounds can differ from their structure in solution, as evidenced by X-ray and NMR studies . The precise arrangement of atoms and functional groups within the molecule can significantly impact its interaction with biological targets, such as tubulin in the case of antitumor agents .

Chemical Reactions Analysis

Azetidin-2-ones can undergo various chemical transformations, which can be used to modify their structure and enhance their biological properties. For instance, the transformation of methyl α-[(2R,3R)-1-(2-hydroxy-2-methylpropionyl)-4-oxo-3-phenoxyacetamidoazetidin-2-ylthio]acetate into different derivatives has been studied, with reactions including cleavage of the β-lactam bond and rearrangements . These reactions can lead to the formation of new compounds with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy, phenoxy, and thio groups can affect these properties and, consequently, the compound's pharmacokinetic and pharmacodynamic profiles. For example, the introduction of prodrugs can enhance the solubility and bioavailability of these compounds . The antimicrobial activity of azetidin-2-ones has been evaluated, with structure-activity relationship (SAR) trends observed, indicating the importance of specific substituents for activity against various microbes .

Wissenschaftliche Forschungsanwendungen

Pincer Ligand Formation from 2-Azetidinones

2-Azetidinones serve as precursors for pincer ligands, which are crucial in the formation of metal complexes with potential applications in catalysis and material science. The degradation of 2-azetidinones, such as those related to 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one, leads to the formation of CC'N-pincer ligands. These ligands are formed through metal-promoted reactions, as observed in the interaction with hexahydride complexes, resulting in OsH2(P(i)Pr3)2(CC'N) complexes. These complexes exhibit significant quantum mechanical exchange coupling among the hydride ligands, highlighting their potential in quantum chemistry and materials science applications (Casarrubios et al., 2015).

Antitumor Activity

The structural framework of 2-azetidinones, closely related to 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one, has been explored for its antitumor properties. Specifically, derivatives such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have demonstrated potent antiproliferative effects against cancer cells, including breast cancer cells. These compounds inhibit tubulin polymerization, disrupt microtubular structures, and induce apoptosis, highlighting their potential in cancer therapy (Greene et al., 2016).

Hydrogen Bonding and Thermodynamics

The methoxyphenol component of 2-(2-Methoxyphenoxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one contributes to the compound's ability to form strong intermolecular and intramolecular hydrogen bonds. These bonding interactions have significant implications in various scientific fields, including materials science, pharmaceuticals, and chemical synthesis. The thermodynamic properties and hydrogen bonding capabilities of methoxyphenols make them valuable for understanding chemical interactions and designing new materials and drugs (Varfolomeev et al., 2010).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-20-15-4-2-3-5-16(15)23-12-17(19)18-8-14(9-18)22-11-13-6-7-21-10-13/h2-5,13-14H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOPFVPVTUWMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CC(C2)OCC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)